1,2-Dichloro-3-(2-isocyanatoethyl)benzene
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Overview
Description
1,2-Dichloro-3-(2-isocyanatoethyl)benzene is an organic compound with the molecular formula C9H7Cl2NO and a molecular weight of 216.07 g/mol . It is characterized by the presence of two chlorine atoms and an isocyanate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-(2-isocyanatoethyl)benzene typically involves the chlorination of 3-(2-isocyanatoethyl)benzene. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-(2-isocyanatoethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles, forming urea derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Addition Products: Urea derivatives are common products when the isocyanate group reacts with nucleophiles.
Scientific Research Applications
1,2-Dichloro-3-(2-isocyanatoethyl)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules through chemical reactions, aiding in the study of biological processes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-(2-isocyanatoethyl)benzene involves its reactive functional groups. The isocyanate group can react with nucleophiles, forming covalent bonds with target molecules. This reactivity makes it useful in modifying other compounds and materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-4-(2-isocyanatoethyl)benzene
- 1,3-Dichloro-2-(2-isocyanatoethyl)benzene
- 1,4-Dichloro-2-(2-isocyanatoethyl)benzene
Uniqueness
1,2-Dichloro-3-(2-isocyanatoethyl)benzene is unique due to the specific positioning of the chlorine atoms and the isocyanate group on the benzene ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
IUPAC Name |
1,2-dichloro-3-(2-isocyanatoethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-8-3-1-2-7(9(8)11)4-5-12-6-13/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRCRRCMRPREIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CCN=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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